Syntide-2, Protein Kinase Substrate

Description

Contextualization of Protein Phosphorylation in Cellular Regulation

Protein phosphorylation is a fundamental and reversible post-translational modification that acts as a molecular switch, controlling a vast array of cellular processes. nih.govcusabio.comwikipedia.org This process, catalyzed by enzymes called protein kinases, involves the addition of a phosphate (B84403) group to specific amino acid residues—primarily serine, threonine, and tyrosine—on a protein. thermofisher.com This seemingly simple addition can dramatically alter a protein's conformation, stability, and interaction with other molecules, thereby regulating its function. frontiersin.org

The dynamic interplay between protein kinases and protein phosphatases, which remove phosphate groups, ensures that cellular activities such as signal transduction, cell growth, division, and apoptosis are tightly controlled. nih.govcusabio.com Given their central role, dysregulation of protein kinase activity is frequently implicated in various diseases, making them key targets for therapeutic intervention. nih.gov

The Role of Synthetic Peptide Substrates in Kinase Research

To study the activity of specific protein kinases within the complex environment of a cell, researchers rely on specific and reliable tools. Synthetic peptide substrates have emerged as invaluable reagents in this endeavor. umn.edumonash.eduscbt.com These short, custom-designed peptides mimic the phosphorylation site of a natural protein substrate for a particular kinase. monash.edu

The use of synthetic peptides offers several advantages. They provide a defined and reproducible substrate, allowing for the sensitive and specific measurement of a single kinase's activity, even in crude cell extracts containing multiple kinases. monash.edupnas.org Their stability, purity, and the ability to produce them in large quantities make them ideal for a wide range of assays, from determining enzyme kinetics to screening for kinase inhibitors. umn.edumonash.edu

Historical Development and Significance of Syntide-2

Syntide-2 was developed as a specific substrate for Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII), with its sequence derived from the phosphorylation site 2 of glycogen (B147801) synthase. peptide.comlifetein.com Initial studies in the late 1980s established its utility in characterizing the activity of CaMKII. Its design as a 15-amino acid peptide allows for efficient phosphorylation and makes it a valuable tool for studying Ca2+-mediated signaling pathways. lktlabs.com The significance of Syntide-2 lies in its ability to provide a standardized and quantifiable measure of kinase activity, facilitating the investigation of the regulatory mechanisms governing these crucial enzymes.

Overview of Key Kinases Utilizing Syntide-2: CaMKII, PKC, and Others

While initially designed for CaMKII, Syntide-2 has been shown to be a substrate for other protein kinases as well, albeit with varying efficiencies. echelon-inc.comlktlabs.commedkoo.com

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): Syntide-2 is a well-established and widely used substrate for CaMKII. echelon-inc.comscbt.commedchemexpress.com It exhibits a high affinity for this kinase, with a reported Km value of approximately 12 µM. medkoo.compeptide.comtargetmol.com This makes it an excellent tool for assaying CaMKII activity in various research contexts, including studies on synaptic plasticity and memory formation. scbt.comnih.govnih.gov

Protein Kinase C (PKC): Syntide-2 is also recognized and phosphorylated by Protein Kinase C (PKC), another crucial serine/threonine kinase involved in signal transduction. echelon-inc.comlktlabs.com Although it is a substrate for PKC, the efficiency of phosphorylation is generally lower compared to CaMKII. lifetein.com

Other Kinases: Research has indicated that other kinases can also phosphorylate Syntide-2. These include Ca²⁺-dependent protein kinase (CDPK), CaMKV, and Raf-1. lktlabs.commedkoo.comscbt.com The relative activity of these kinases towards Syntide-2 is typically less than that of CaMKII. lifetein.com

Interactive Data Table: Kinase Specificity for Syntide-2

| Kinase | Relative Vmax/Km Ratio | Description |

| CaMKII | 100 | Primary and most efficient kinase utilizing Syntide-2. lifetein.com |

| PKC | 22 | A significant, but less efficient, kinase for Syntide-2. lifetein.com |

| Phosphorylase Kinase | 2 | A poor substrate for this kinase. lifetein.com |

| Myosin Light Chain Kinase | 0.5 | Not significantly phosphorylated by this kinase. lifetein.com |

Properties

IUPAC Name |

6-amino-2-[[6-amino-2-[[2-[[1-[2-[[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoylamino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBRRWBNPNUBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H122N20O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1507.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Structural Determinants of Syntide 2 for Kinase Recognition

A Peptide's Pedigree: Derivation from Glycogen (B147801) Synthase Phosphorylation Site 2

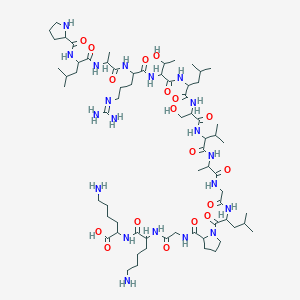

Syntide-2 is a synthetic peptide whose sequence, Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys, is derived from phosphorylation site 2 found in glycogen synthase. abbiotec.comechelon-inc.compeptide.com This particular site on glycogen synthase, an enzyme central to glucose metabolism, is a natural target for phosphorylation by various protein kinases. nih.govwikipedia.org By mimicking this sequence, Syntide-2 provides a reliable and specific substrate for studying the activity of kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C. echelon-inc.compeptide.com Its design as a synthetic peptide allows for consistent quality and purity, making it a valuable tool in kinase research. abbiotec.com

Pinpointing the Target: The Core Phosphorylation Site

Within the 15-amino-acid sequence of Syntide-2, the central serine (Ser) residue serves as the core phosphorylation site. abbiotec.compnas.org This is the specific amino acid that a kinase recognizes and to which it transfers a phosphate (B84403) group from ATP. The surrounding amino acids play a crucial role in positioning this serine residue correctly within the kinase's active site, thereby facilitating the phosphorylation event.

The Architectural Determinants of Kinase Interaction

The specificity and efficiency with which Syntide-2 binds to a kinase are dictated by the precise arrangement of its amino acid residues. Specific residues at key positions relative to the phosphorylation site are critical for this molecular recognition.

The Positive Anchor: Arginine at the -3 Position

A pivotal feature for kinase recognition is the presence of a basic amino acid residue, specifically an arginine (Arg), at the -3 position relative to the phosphorylatable serine. pnas.org This positively charged arginine residue is a crucial determinant for substrate recognition by CaMKII. pnas.org While other basic residues can sometimes be tolerated, arginine at this position appears to be essential for optimal binding and phosphorylation. researchgate.net Its importance is underscored by the fact that its absence can significantly diminish or even abolish the peptide's ability to act as a substrate. pnas.org

The Hydrophobic Grip: Residues at -5 and +4 Positions

In addition to the critical basic residue, hydrophobic amino acids at specific locations are also vital for substrate recognition. pnas.org Notably, hydrophobic residues at the -5 and +4 positions relative to the phosphorylation site are key determinants for CaM kinase Ia specificity. pnas.org The presence of amino acids with nonpolar side chains, such as leucine (B10760876) or valine, at these positions contributes significantly to the binding affinity of the peptide to the kinase. pnas.orgnih.govnih.gov These hydrophobic interactions help to properly orient and secure the substrate within the kinase's binding pocket, ensuring efficient phosphorylation. researchgate.net

Methodological Frameworks Utilizing Syntide 2 in Protein Kinase Research

In Vitro Kinase Assay Development and Optimization

The utility of Syntide-2 extends across multiple assay formats, from traditional radiolabeling techniques to modern high-throughput spectrophotometric and fluorometric methods. Its consistent performance makes it an ideal substrate for developing robust and reproducible in vitro assays to measure kinase activity and screen for potential inhibitors.

A classic and highly sensitive method for measuring kinase activity involves tracking the incorporation of a radiolabeled phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) onto a substrate. In this framework, Syntide-2 serves as the phosphate acceptor. Assays are typically performed using [γ-³²P]ATP, which has a high specific activity, allowing for the detection of low levels of kinase activity.

The general procedure involves incubating the kinase of interest with Syntide-2 and [γ-³²P]ATP in an appropriate reaction buffer. After the reaction is allowed to proceed, the phosphorylated Syntide-2 is separated from the unreacted [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the positively charged peptide substrate while the negatively charged ATP is washed away. The amount of radioactivity incorporated into the Syntide-2 substrate is then quantified using a scintillation counter or phosphorimager. This measured radioactivity is directly proportional to the activity of the kinase. This method has been a traditional approach for studying the activity of kinases like CaMKII. youtube.com For instance, research on Toxoplasma gondii calcium-dependent protein kinase 3 (CDPK3) required a pre-incubation step with ATP and CaCl₂ for auto-activation before measuring its catalytic activity with Syntide-2 and [β-³²P] ATP. nih.gov

To circumvent the safety risks and disposal issues associated with radioactive materials, non-radioactive coupled enzyme assays have been developed and widely adopted. youtube.com A prominent example is the NADH-coupled ATPase assay, which continuously measures kinase activity by linking the production of adenosine diphosphate (B83284) (ADP) to the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govyoutube.com

This assay system involves two coupling enzymes: pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The process unfolds as follows:

The primary kinase (e.g., a CDPK) transfers a phosphate group from ATP to Syntide-2, producing ADP.

Pyruvate kinase immediately uses this ADP to convert phosphoenolpyruvate (B93156) (PEP) into pyruvate, regenerating ATP in the process.

Lactate dehydrogenase then reduces pyruvate to lactate, which simultaneously oxidizes one molecule of NADH to NAD⁺. nih.govyoutube.comyoutube.com

The progress of the reaction is monitored by the decrease in NADH concentration, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm or by a change in its intrinsic fluorescence. youtube.comyoutube.com This method provides a real-time, continuous measurement of kinase activity. Researchers have successfully used this PK/LDH-coupled assay with Syntide-2 as the substrate to characterize the kinase activity of various apicomplexan CDPKs, such as those from Toxoplasma gondii and Cryptosporidium parvum. nih.govnih.gov

Beyond the NADH-coupled system, other spectrophotometric and fluorometric methods have been developed for use with Syntide-2. One innovative approach is an enzyme-linked immunosorbent assay (ELISA) format, which offers high specificity and is suitable for high-throughput screening.

In one such assay designed for CaM Kinase II, microtiter plates are pre-coated with Syntide-2. nih.gov Samples containing the kinase are added to the wells along with ATP, allowing the phosphorylation of the bound substrate to occur. The amount of phosphorylated Syntide-2 is then detected using a highly specific monoclonal antibody that recognizes only the phosphorylated form of the peptide. This primary antibody is subsequently detected by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). The HRP enzyme catalyzes the conversion of a chromogenic substrate (like tetramethylbenzidine, TMB), producing a colored product that can be quantified by measuring its absorbance with a spectrophotometer. The intensity of the color is directly proportional to the amount of phosphorylated Syntide-2, and thus to the CaM Kinase II activity in the sample. nih.gov This method provides a non-isotopic, sensitive, and specific way to detect kinase activity and is well-suited for screening potential kinase inhibitors or activators. nih.gov

Quantitative Enzyme Kinetic Analysis with Syntide-2

Syntide-2 is an invaluable substrate for determining fundamental enzyme kinetic parameters, which are crucial for understanding a kinase's function, substrate specificity, and efficiency. The principles of Michaelis-Menten kinetics are applied to derive these constants from reaction rates measured at varying substrate concentrations. youtube.com

The Michaelis-Menten constant (K_m) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (V_max). youtube.comyoutube.com It is an inverse measure of the apparent affinity of an enzyme for its substrate; a lower K_m value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations. youtube.com

Using Syntide-2, researchers have determined the K_m values for a range of protein kinases. By measuring the initial reaction rates at various concentrations of Syntide-2 while keeping the ATP concentration constant and saturating, a saturation curve can be generated to calculate K_m. This analysis has revealed distinct kinetic properties for different kinases and their isoforms. For example, studies have shown that apicomplexan parasite CDPKs exhibit K_m values for Syntide-2 in the low micromolar range, highlighting it as an efficient substrate for this kinase family. nih.gov

Below is a table summarizing the reported K_m values for several kinases with Syntide-2 as the substrate.

| Protein Kinase | Organism/Source | K_m for Syntide-2 (μM) | Reference |

|---|---|---|---|

| Protein Kinase C (PKC) | Not Specified | 11 | nih.gov |

| Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) | Not Specified | 12 | nih.gov |

| Calcium-Dependent Protein Kinase 1 (TgCDPK1) | Toxoplasma gondii | 10.2 ± 1.6 | nih.gov |

| Calcium-Dependent Protein Kinase 3 (TgCDPK3) | Toxoplasma gondii | 14.0 ± 2.0 | nih.gov |

| Calcium-Dependent Protein Kinase 1 (CpCDPK1) | Cryptosporidium parvum | 14.1 ± 0.4 | nih.gov |

| Calcium-Dependent Protein Kinase 2A (rCpCDPK2A) | Cryptosporidium parvum (recombinant) | 66.6 ± 21.2 | nih.gov |

The maximal reaction velocity (V_max) is the rate of reaction when the enzyme is fully saturated with the substrate. youtube.com It is directly proportional to the total enzyme concentration. From V_max, the turnover number (k_cat) can be calculated. The k_cat value represents the number of substrate molecules converted to product per enzyme molecule per unit of time, providing a direct measure of the enzyme's catalytic speed under saturating conditions.

The catalytic efficiency of an enzyme is often described by the specificity constant, which is the ratio k_cat/K_m. This value reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations and is a useful parameter for comparing the preference of a kinase for different substrates.

Kinetic studies using Syntide-2 have enabled the determination of these parameters for specific kinases. For instance, detailed characterization of recombinant Cryptosporidium parvum CDPK2A (rCpCDPK2A) using an NADH-coupled assay with Syntide-2 yielded specific values for its catalytic activity. nih.gov

The table below presents the kinetic parameters determined for rCpCDPK2A.

| Protein Kinase | k_cat (min⁻¹) | Catalytic Efficiency (nmol/mg/min) | Reference |

|---|---|---|---|

| Calcium-Dependent Protein Kinase 2A (rCpCDPK2A) | 76.0 | 94.3 ± 11.6 | nih.gov |

While absolute V_max values are dependent on enzyme concentration, studies also use Syntide-2 to assess relative changes in V_max under different conditions, such as in the presence of competitive inhibitors. Research on CaMKII has shown that while an inhibitor might significantly increase the K_m for Syntide-2, the V_max may remain comparable, a hallmark of competitive inhibition. nih.gov

Analysis of Allosteric and Cooperative Kinase Activation

Syntide-2 is instrumental in dissecting the complex mechanisms of allosteric and cooperative activation of protein kinases like CaMKII. The activation of CaMKII is a highly cooperative process, initiated by the binding of Ca²⁺/Calmodulin (CaM). pnas.orgnih.gov This binding event relieves autoinhibition and enables the kinase to phosphorylate substrates. mdpi.com Furthermore, the activation of adjacent subunits within the CaMKII holoenzyme can lead to trans-autophosphorylation, generating autonomous kinase activity that persists even after the initial calcium signal has subsided. nih.gov

Researchers utilize Syntide-2 as a standard substrate in kinase assays to quantify the effects of these cooperative and allosteric events. By measuring the rate of Syntide-2 phosphorylation under varying conditions—such as different concentrations of Ca²⁺/CaM or in the presence of mutations that affect inter-subunit interactions—the specific contributions of cooperativity to kinase activation can be determined. For example, studies have shown that the binding of CaM to CaMKII is highly cooperative and that this cooperativity significantly increases the apparent affinity of CaM for Ca²⁺, a phenomenon that can be quantitatively assessed by monitoring the phosphorylation of Syntide-2. pnas.org The predictable kinetics of Syntide-2 phosphorylation, including a Kₘ of approximately 12 µM for CaMKII, provide a reliable benchmark for these mechanistic studies. sigmaaldrich.combertin-bioreagent.com

Application in High-Throughput Screening for Kinase Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries for compounds that can modulate the activity of a specific biological target. kinasebiotech.comdrugdiscoverytrends.com Protein kinases are a major class of drug targets, and HTS assays are essential for identifying novel kinase inhibitors and activators. ingentaconnect.comnih.gov

Syntide-2 is a well-suited substrate for HTS assays targeting kinases like CaMKII and PKC. Its synthetic nature ensures a consistent and reliable supply, while its defined phosphorylation site allows for straightforward detection of kinase activity. In a typical HTS setup, a kinase, its cofactors (like ATP), and Syntide-2 are combined in the wells of a microplate. Test compounds from a chemical library are then added to each well. The level of Syntide-2 phosphorylation is measured, often using fluorescence- or luminescence-based methods that can detect the consumption of ATP or the generation of ADP. ingentaconnect.compromega.co.uknih.gov A decrease in phosphorylation indicates an inhibitory effect of the compound, whereas an increase suggests activation. The robustness and simplicity of assays using Syntide-2 make it a valuable tool for the initial identification of lead compounds in drug discovery programs targeting specific protein kinases.

Role in Kinase Purification and Biochemical Characterization

The reliable phosphorylation of Syntide-2 makes it an indispensable tool for the final stages of protein kinase purification and subsequent biochemical characterization. Following purification procedures, it is crucial to confirm that the isolated kinase is active and to determine its specific activity.

In this context, Syntide-2 serves as a standard substrate in activity assays. Researchers can incubate the purified kinase with Syntide-2 and radiolabeled ATP (γ-³²P ATP). The incorporation of the radioactive phosphate into Syntide-2 provides a direct measure of the kinase's catalytic activity. This method is used to assess the success of purification steps and to characterize the enzymatic properties of the purified kinase. For instance, studies have detailed the use of Syntide-2 in assays to confirm the activity of purified CaMKII, demonstrating its utility in verifying the integrity and functionality of the enzyme after complex purification protocols. The known kinetic parameters of Syntide-2, such as its Kₘ for CaMKII and PKC, allow for a standardized comparison of kinase activity across different preparations and studies. sigmaaldrich.com

Utilization in Phosphorylation Mapping and Substrate Identification

Syntide-2 plays a significant role in the broader efforts of phosphorylation mapping and identifying the substrate specificity of protein kinases. Because Syntide-2's amino acid sequence is derived from a known physiological phosphorylation site on glycogen (B147801) synthase, it acts as a reference for a specific recognition motif. echelon-inc.comsapphirebioscience.com

While large-scale phosphoproteomics now employs mass spectrometry to identify thousands of phosphorylation sites simultaneously, synthetic peptides like Syntide-2 remain crucial for validating these findings and for detailed mechanistic studies. scienceopen.comnih.gov Syntide-2 can be used in competitive binding assays to determine if a newly identified potential substrate binds to the same active site on the kinase. nih.gov For example, kinase assays using Syntide-2 have been employed to demonstrate that it competes with other substrates, like GluN2B, for the same binding site on CaMKII, providing insights into the structural basis of substrate recognition. nih.gov Furthermore, by creating variants of the Syntide-2 sequence and testing their phosphorylation, researchers can systematically probe which amino acid residues are critical for kinase recognition and catalysis, thereby helping to define the consensus sequence for a particular kinase. harvard.edu This approach has been used to study the effects of point mutations on phosphorylation activity, clarifying the determinants of substrate specificity. echelon-inc.comsapphirebioscience.com

Insights into Protein Kinase Catalytic Mechanisms and Regulation Via Syntide 2

Elucidation of Ordered Binding Mechanisms for ATP and Substrate

Syntide-2 has been instrumental in studying the kinetics and mechanism of substrate binding to protein kinases. Research has shown that for many kinases, the binding of ATP and the peptide substrate follows an ordered mechanism. For instance, studies on Ca2+/calmodulin-dependent protein kinase II (CaMKII) have utilized Syntide-2 to investigate these binding events. While Syntide-2 itself did not increase the binding of the kinase with calmodulin, the presence of ATP was found to enhance this interaction, suggesting a specific order of substrate and cofactor binding. nih.gov This indicates that ATP binding may induce a conformational change in the kinase that increases its affinity for its substrates.

The interaction between ATP and the substrate binding sites is a key area of investigation. A mutation in the ATP-binding region of CaMKII was shown to significantly decrease the apparent kcat/Km value for Syntide-2, highlighting the intimate connection between these two domains and suggesting that different catalytic mechanisms may be employed for different peptide substrates. researchgate.net

Table 1: Kinetic Parameters of Syntide-2 with Various Kinases

| Kinase | Km (µM) | Relative Vmax/Km |

| CaMKII | 12 | 100 |

| Protein Kinase C (PKC) | 11 | 22 |

| Phosphorylase Kinase | - | 2 |

| Myosin Light Chain Kinase | - | 0.5 |

This table summarizes the kinetic parameters of Syntide-2 phosphorylation by different protein kinases, demonstrating its preference for CaMKII. lifetein.comtargetmol.commerckmillipore.com

Investigation of Kinase Activation and Autophosphorylation Events

Syntide-2 serves as a critical substrate for monitoring kinase activation and autophosphorylation, processes central to the regulation of many protein kinases. Autophosphorylation of CaMKII, a key event in its activation, has been shown to be in competition with the phosphorylation of external substrates like Syntide-2. nih.govresearchgate.net Under conditions of limited ATP, increasing concentrations of Syntide-2 progressively decrease the autophosphorylation of CaMKII. nih.govresearchgate.net This suggests a competition between the Syntide-2 substrate and the autophosphorylation sites on the enzyme. nih.govresearchgate.net

Furthermore, the presence of Syntide-2 can modulate the generation of Ca2+/calmodulin-independent activity of CaMKII, which is a hallmark of its sustained activation. nih.govresearchgate.net High concentrations of Syntide-2 that suppress autophosphorylation also decrease the generation of this independent activity. nih.govresearchgate.net These findings underscore the role of autophosphorylation in achieving the fully active state of the enzyme, a process that can be effectively probed using Syntide-2. nih.govresearchgate.net The phosphorylation of Syntide-2 itself can be used as a direct measure of kinase activity during these activation events. nih.gov Studies have shown that the spikes in CaMKII activity induced by calcium influx are longer-lasting when autophosphorylation can occur, allowing for the integration of signals over time, a crucial aspect of memory formation. youtube.com

Probing the Interaction of Syntide-2 with Kinase Regulatory Domains and Inhibitors

The interaction of Syntide-2 with the catalytic domain of kinases also provides a platform to study the effects of regulatory domains and both synthetic and natural inhibitors.

Competitive and Non-competitive Inhibition Studies

Syntide-2 is frequently employed in assays to characterize the mechanism of action of various kinase inhibitors. youtube.com These studies can distinguish between inhibitors that compete with the peptide substrate for binding to the active site (competitive inhibition) and those that bind to a different site on the enzyme (non-competitive or uncompetitive inhibition). youtube.comyoutube.com

For example, a study on a novel synthetic peptide inhibitor of CaMKII, known as AIP (autocamtide-2-related inhibitory peptide), demonstrated that its inhibition was non-competitive with respect to Syntide-2. nih.gov This indicates that AIP does not bind to the same site as Syntide-2 but rather to a different location on the kinase, likely the autophosphorylation site, to exert its inhibitory effect. nih.gov In contrast, another study showed that a phosphomimetic version of the GluN2B protein acts as a competitive inhibitor for Syntide-2 phosphorylation by CaMKII, suggesting they both bind to the same site. nih.gov

Table 2: Inhibition of CaMKII Activity

| Inhibitor | Type of Inhibition with respect to Syntide-2 |

| AIP (autocamtide-2-related inhibitory peptide) | Non-competitive |

| Phosphomimetic GluN2B | Competitive |

This table illustrates how Syntide-2 can be used to differentiate the mechanisms of various kinase inhibitors. nih.govnih.gov

Interaction with Natural Kinase Inhibitors

Syntide-2 is also a valuable tool for investigating the mechanisms of naturally occurring protein kinase inhibitors. For instance, the phosphorylation of Syntide-2 by CaMKII has been used to assess the inhibitory potency of mutants of the natural CaMKII inhibitor, CaM-KIIN. researchgate.net Such studies are crucial for understanding the endogenous regulation of kinase activity and for the development of new therapeutic agents that mimic these natural inhibitory mechanisms.

Understanding Allosteric Modulation of Kinase Activity

Syntide-2 plays a role in deciphering the complex mechanisms of allosteric regulation, where binding at one site on the kinase affects its activity at a distant site. nih.gov Protein kinases are often regulated by allosteric mechanisms, where the binding of an activator or inhibitor to a regulatory site alters the conformation and catalytic activity of the enzyme. youtube.com

The use of Syntide-2 in kinase assays allows researchers to monitor how allosteric modulators affect the enzyme's catalytic efficiency. For example, studies on CaMKII have shown that the binding of Ca2+/calmodulin to its regulatory domain allosterically activates the kinase, leading to an increased rate of Syntide-2 phosphorylation. nih.gov By measuring the phosphorylation of Syntide-2 in the presence of different concentrations of allosteric effectors, researchers can quantify the extent of activation or inhibition and gain insights into the underlying molecular mechanisms.

Comparative Analysis of Syntide 2 with Other Protein Kinase Substrates

Comparison of Specificity Profiles Across Different Kinase Families (e.g., CaMKII vs. PKC vs. PKG)

Syntide-2 is recognized as a substrate by multiple kinases, though with varying efficiencies. It is a prominent substrate for Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and is also phosphorylated by Ca²⁺/phospholipid-dependent protein kinase (PKC). echelon-inc.com Research has been conducted to selectively assay the activity of these two kinases using Syntide-2. nih.gov

A key study determined the relative Vmax/Km ratios for Syntide-2 phosphorylation by several Ca²⁺-dependent protein kinases. The results demonstrated a clear preference for CaMKII. nih.gov When the efficiency of CaMKII was set to a baseline of 100, the relative efficiency for Protein Kinase C (PKC) was 22. Other kinases, such as phosphorylase kinase and myosin light chain kinase, showed significantly lower phosphorylation efficiencies of 2 and 0.005, respectively. nih.gov This highlights that while Syntide-2 is not exclusively phosphorylated by CaMKII, it is a substantially more efficient substrate for this kinase compared to PKC and others. nih.gov While direct comparative studies including cGMP-dependent protein kinase (PKG) are less common in the provided context, the known roles of PKG in neuronal function, such as modulating Ca²⁺ currents, are well-established, indicating a separate regulatory domain from the CaMKII and PKC pathways that are often assayed by Syntide-2. nih.gov

Table 1: Relative Phosphorylation Efficiency of Kinases for Syntide-2 Data sourced from Fukunaga et al., 1988. nih.gov

Evaluation Against Endogenous Kinase Substrates

Syntide-2's sequence is homologous to phosphorylation site 2 on glycogen (B147801) synthase, an endogenous substrate. nih.gov However, its behavior can differ significantly from other natural substrates of CaMKII. A notable example is the comparison with the NMDA receptor subunit GluN2B, a crucial substrate and activator of CaMKII in the brain. biorxiv.orgnih.gov

Studies have shown that Syntide-2 is unable to compete with the GluN2B peptide for binding to the CaMKII kinase domain, even at high concentrations. biorxiv.orgnih.gov This has been attributed to the fact that Syntide-2 is a shorter peptide and lacks a critical basic residue at the -8 position relative to the phosphorylation site, which is present in other substrates like AC3 and is important for binding. biorxiv.orgnih.gov To test this, researchers created an extended version of Syntide-2 that mimicked the sequence of another substrate, densin-180. This extended peptide was able to successfully compete with GluN2B for the same binding site on the kinase. biorxiv.orgnih.gov

Furthermore, experiments using a phosphomimetic version of GluN2B (GluN2B S1303D) showed that it acts as a competitive inhibitor for the phosphorylation of Syntide-2. This is demonstrated by an increased Km value for Syntide-2 phosphorylation in the presence of GluN2B S1303D, while the Vmax remains comparable, indicating they both contend for the same active site. biorxiv.orgnih.gov These findings underscore that while Syntide-2 is a useful tool, it does not fully replicate the binding interactions of all endogenous CaMKII substrates.

Advantages and Limitations of Syntide-2 as a Universal Kinase Substrate

The utility of Syntide-2 as a kinase substrate comes with distinct advantages and limitations.

Advantages:

Selective Assaying: Its high phosphorylation efficiency by CaMKII allows for the relatively selective measurement of CaMKII activity in tissue extracts that contain multiple kinases. nih.gov By controlling for the activity of PKC, it can provide specific insights into CaMKII function. nih.gov

Broad Utility in Assays: Syntide-2 has been employed in a variety of research contexts, from determining kinase activity in different tissues and cellular fractions to studying the effects of mutations on kinase function. nih.govechelon-inc.com It has also been used to identify inhibitors of various kinases, including those from protozoan parasites. nih.gov

Limitations:

Lack of Absolute Specificity: Syntide-2 is phosphorylated by several kinases, including PKC, which can complicate the interpretation of results in systems where multiple kinases are active. nih.govechelon-inc.com

Atypical Binding Compared to Endogenous Substrates: As a relatively short peptide, Syntide-2 lacks some of the structural features of larger, natural substrates like GluN2B. biorxiv.orgnih.gov This means it cannot fully replicate the complex interactions that govern substrate binding and enzyme activation in a cellular context. biorxiv.org

Development of CaMKII-Specific Probes and Substrates beyond Syntide-2

The limitations of Syntide-2 spurred the development of more advanced and specific tools for studying CaMKII. These include other peptide substrates and sophisticated molecular probes designed for greater specificity and for monitoring kinase activity in real-time within living cells. nih.gov

Alternative Peptide Substrates: Other peptides such as Autocamtide-2 have been developed as selective substrates for CaMKII, offering different binding kinetics and specificities. scbt.com

FRET-Based Sensors: A significant advancement has been the creation of Förster Resonance Energy Transfer (FRET)-based sensors. One such sensor, named FRESCA (FRET-based sensor of CaMKII activity), incorporates a modified Syntide-2 sequence. Upon phosphorylation by CaMKII, the sensor undergoes a conformational change that leads to a decrease in FRET, allowing for the optical measurement of kinase activity. nih.gov

Other Activity Reporters: Another type of sensor, CaMKAR (CaMKII activity reporter), also uses a substrate region and a phosphate-binding domain to report on CaMKII activity through changes in a fluorescent protein. nih.gov

These next-generation probes provide more specific and dynamic ways to study CaMKII function, moving beyond the static measurements afforded by traditional peptide substrates like Syntide-2. nih.gov

Table 2: Compound Names Mentioned

Advanced Research Applications and Future Perspectives of Syntide 2

Development of Phospho-Specific Antibodies Targeting Phosphorylated Syntide-2 for Kinase Activity Detection

A significant advancement in the utility of Syntide-2 has been the development of monoclonal antibodies that specifically recognize the phosphorylated form of the peptide. mbl.co.jpmblbio.com These phospho-specific antibodies are instrumental in creating highly sensitive and specific assays for measuring kinase activity. mbl.co.jp

One such antibody, the anti-Phospho-Syntide-2 mAb (MS-6E6), is produced by immunizing mice with a synthetic phosphopeptide where the serine residue in the Syntide-2 sequence is phosphorylated (PLARTL(pS)VAGLPGKK). mbl.co.jpmblbio.com This antibody exhibits high specificity, detecting Syntide-2 only when it is phosphorylated at this particular serine residue. mbl.co.jp This characteristic is fundamental for its application in Enzyme-Linked Immunosorbent Assays (ELISAs) designed to quantify CaMKII activity. mbl.co.jpmblbio.com The assay works by measuring the amount of phosphorylated Syntide-2 produced in a kinase reaction, which directly correlates with the enzyme's activity. mbl.co.jp

While validated for CaMKII, these antibodies have the potential for broader use in evaluating other serine/threonine kinases that can phosphorylate Syntide-2, such as PKCµ, Akt1, Akt2, Akt3, and PKA. mbl.co.jp The development of these targeted antibodies has provided researchers with a non-radioactive, robust method for screening kinase inhibitors and studying kinase function in various cellular processes. mbl.co.jp

Integration with Biophysical Techniques (e.g., Fluorescence Resonance Energy Transfer for conformational studies)

The integration of kinase assays using substrates like Syntide-2 with advanced biophysical techniques such as Fluorescence Resonance Energy Transfer (FRET) opens up new avenues for studying the dynamics of protein-protein interactions and enzyme conformations in real-time. FRET is a mechanism describing energy transfer between two light-sensitive molecules, and its application in cellular biology allows for the investigation of molecular interactions within living cells. nih.gov

For instance, time-resolved FRET (TR-FRET) has been successfully employed to develop high-throughput screening assays for identifying small-molecule inhibitors of protein-DNA interactions. nih.gov This demonstrates the power of FRET-based approaches in drug discovery. nih.gov In the context of kinase research, one could envision a FRET-based assay where Syntide-2 is labeled with a donor fluorophore and a phospho-specific antibody is labeled with an acceptor. The phosphorylation of Syntide-2 by a kinase would lead to the binding of the antibody, bringing the fluorophores into proximity and generating a FRET signal. This would allow for real-time monitoring of kinase activity and conformational changes.

Furthermore, FRET has been used to study the interactions between proteins involved in neurotransmitter release, such as synaptophysin I and VAMP2, by fusing them to fluorescent proteins and observing the energy transfer in live neurons. nih.gov This highlights the potential for using similar techniques to study how kinases, their substrates like Syntide-2, and other regulatory proteins interact and change conformation during signal transduction events.

Applications in Plant Biology and Pathogen Kinase Research

The study of protein kinases is critical in plant biology, as they play central roles in immunity, growth, and stress responses. nih.govfrontiersin.org Syntide-2 has emerged as a valuable tool in this field. Research has shown that Syntide-2 can selectively inhibit the gibberellin (GA) response in plants, without affecting other hormonal pathways like those regulated by abscisic acid. medchemexpress.com This specificity makes it a useful probe for dissecting the signaling pathways of plant hormones.

Plant pathogens, particularly fungi, pose a significant threat to agriculture, and understanding the molecular interactions between plants and pathogens is key to developing resistant crops. nih.govfrontiersin.org Protein phosphorylation events mediated by kinases are crucial for both the plant's immune response (Pattern-Triggered Immunity, PTI, and Effector-Triggered Immunity, ETI) and the pathogen's virulence. frontiersin.org Pathogenic fungi can produce their own peptide hormones that mimic those of the host plant to facilitate infection. mdpi.com

Kinases like the SNF1-related protein kinases type 2 (SnRK2s) are involved in plant responses to environmental stresses, such as cadmium exposure. nih.gov The activity of these kinases can be studied using immunocomplex kinase assays, where substrates are needed to measure enzymatic activity. nih.gov Given that plant kinases often share structural similarities with their mammalian counterparts, substrates like Syntide-2 can be employed to study the activity of plant and pathogen kinases, helping to identify key enzymes involved in disease and stress resistance. For example, recent discoveries have identified a unique family of tandem kinase proteins (TKPs) that are widespread across the plant kingdom and are crucial for immunity, highlighting a vast area where kinase substrates are needed for functional characterization. nih.gov

Potential for Rational Design of Novel Peptide Substrates and Inhibitors based on the Syntide-2 Scaffold

The well-defined structure and phosphorylation site of Syntide-2 make it an excellent scaffold for the rational design of novel peptide-based substrates and inhibitors. Rational design strategies focus on modifying the peptide backbone or side chains to enhance properties like specificity, affinity, or inhibitory potency. nih.gov

One common approach involves retaining the key functional groups essential for binding to the kinase's active site while altering other parts of the peptide. nih.gov For Syntide-2, this could involve substituting amino acids at various positions to create substrates that are more selective for a particular kinase or, conversely, to develop potent and specific inhibitors. The design of peptide inhibitors often starts by mimicking the key structural domains of a natural protein-protein interaction (PPI) partner. nih.gov

The development of synthetic peptides as kinase substrates has a long history, with researchers synthesizing oligopeptides that correspond to the phosphorylation sites of natural proteins. nih.gov By systematically modifying these sequences, it is possible to map the substrate specificity of a given kinase. This knowledge can then be used to design highly specific inhibitors. For example, by introducing non-phosphorylatable amino acid analogs at the serine position of Syntide-2 or by adding chemical modifications, the peptide could be converted from a substrate into a competitive inhibitor that binds to the kinase's active site but cannot be phosphorylated. This strategy has been successfully used to create inhibitors for various PPIs and enzymes. nih.gov

Unexplored Avenues in Kinase Discovery and Functional Characterization

Despite significant advances, a large portion of the human kinome remains relatively unexplored. nih.gov It is estimated that only about 30% of the approximately 500 human protein kinases are targeted by current drugs, leaving a vast number of potential therapeutic targets unaddressed. nih.gov This highlights a significant opportunity for kinase discovery and functional characterization, where tools like Syntide-2 can play a role.

Modern techniques like CRISPR-Cas9 combined with phosphoproteomics are being used to identify the direct substrates of specific kinases, such as CAMK2D. nih.gov In such studies, known substrates like Syntide-2 can serve as positive controls to validate the activity of the kinase being studied. nih.gov Furthermore, as new kinases are discovered, peptide substrates are essential for initial characterization, including determining their substrate specificity and kinetic parameters.

The development of novel inhibitors, including allosteric and covalent inhibitors, as well as bifunctional inhibitors and chemical degraders, represents a major trend in kinase drug discovery. nih.gov Peptide substrates can be used in high-throughput screening assays to identify small molecules that modulate kinase activity. The insights gained from studying the interaction of Syntide-2 with kinases can also inform the design of these next-generation inhibitors. The vast and largely uncharacterized landscape of kinases, particularly in areas outside of oncology, presents a rich field for future research where peptide tools will be indispensable. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.